6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-methoxy-2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-7-9-18(10-8-17)15-6-3-12-11-13(19-2)4-5-14(12)16-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAYEZMBZJNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Group: The methoxy group at the 6-position can be introduced through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of 4-Methylpiperazin-1-yl Group: The 4-methylpiperazin-1-yl group at the 2-position can be introduced through nucleophilic substitution reactions, where the quinoline core is reacted with 4-methylpiperazine in the presence of a suitable solvent and base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Methanol (CH3OH) with sulfuric acid (H2SO4) for electrophilic substitution, 4-methylpiperazine with a base for nucleophilic substitution
Major Products Formed:
Oxidation Products: Quinoline-6-carboxylic acid, quinoline-6-sulfonic acid
Reduction Products: this compound dihydrochloride
Substitution Products: Various substituted quinolines depending on the reagents used
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline involves several steps that typically include the formation of the quinoline core followed by the introduction of the methoxy and piperazine substituents. The structure-activity relationship (SAR) studies indicate that variations in the substituents can significantly affect the biological activity of the compound. For instance, modifications at different positions on the quinoline ring can enhance or diminish its potency against specific targets, such as P-glycoprotein (P-gp) inhibitors and cancer cell lines .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including multidrug-resistant gastric carcinoma cells. The compound's efficacy is attributed to its ability to inhibit P-glycoprotein, which plays a crucial role in drug resistance in cancer therapy .
In a comparative study, certain derivatives of this compound showed enhanced inhibitory activity against P-gp compared to established inhibitors like verapamil, indicating its potential as a lead compound for developing new anticancer agents .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum. It was found to possess moderate potency with favorable pharmacokinetic profiles, making it a candidate for further development in malaria treatment . The SAR studies revealed that specific modifications could lead to improved efficacy against malaria parasites.
Potential as P-glycoprotein Inhibitor
The ability of this compound to inhibit P-glycoprotein suggests its utility in overcoming drug resistance in cancer therapy. By inhibiting this efflux pump, it may enhance the bioavailability of other chemotherapeutic agents, thereby improving their therapeutic efficacy .
Antiparasitic Applications
Beyond cancer treatment, the compound's activity against protozoan parasites positions it as a promising candidate for treating diseases like malaria and leishmaniasis. Its selective toxicity towards parasites while exhibiting low cytotoxicity towards human cells is particularly noteworthy .
Case Study: Anticancer Activity
In a study focused on the cytotoxic effects of various quinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited low to moderate toxicity while effectively inhibiting cancer cell proliferation through P-glycoprotein inhibition .
Case Study: Antimalarial Efficacy
Another research effort evaluated a series of quinoline derivatives for their antimalarial activity. This compound was included in this evaluation and demonstrated promising antiplasmodial activity with an acceptable safety profile .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | P-glycoprotein Inhibitor | Enhanced efficacy against multidrug-resistant cells |
| Antimalarial | Antiplasmodial | Moderate potency with favorable pharmacokinetics |
| SAR Studies | Structure Optimization | Variations impact biological activity significantly |
Mechanism of Action
The mechanism by which 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimalarial agent, it may inhibit the growth of Plasmodium parasites by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- 6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001): PA001 replaces the 4-methyl group with a phenyl ring. PA001 shows superior metabolic stability and blood-brain barrier penetration compared to the methylpiperazine analog, making it a lead candidate for neurodegenerative diseases . Key Data:
- Binding affinity: Strong interaction with Tyr 435 and Tyr 398 residues in MAO-B.
ADMET: High gastrointestinal absorption, moderate plasma protein binding .
- 6-Methoxy-2-(p-tolyl)quinoline-4-carboxylic acid (4e): Replaces piperazine with a p-tolyl group and introduces a carboxylic acid at position 3. This compound acts as a P-glycoprotein inhibitor, with the carboxylic acid enhancing interactions with ATP-binding domains. The absence of piperazine reduces CNS activity but improves peripheral efflux pump inhibition . Key Data:
- Melting point: 310–312°C (indicative of high crystallinity).
- Solubility: Poor in water due to the carboxylic acid .
Positional Isomerism on the Quinoline Core
- 4-(4-Methylpiperazin-1-yl)-2-(2-thienyl)quinoline: Substitution at the 4-position with piperazine and a thiophene at position 2 shifts activity toward kinase inhibition. The thiophene enhances π-π stacking with hydrophobic kinase pockets, while the 4-piperazine placement alters steric effects compared to 2-substituted analogs .
- 6-Methoxy-8-(piperazin-1-yl)quinoline: Moving the piperazine to the 8-position reduces MAO-B affinity but increases antibacterial activity. The methoxy group at position 6 and piperazine at 8 create a steric clash in MAO-B’s substrate cavity, redirecting the compound to bacterial topoisomerase targets .
Functional Group Additions
- 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride: A methyl group at position 2 and piperazine at 4 improve solubility (hydrochloride salt) and anticancer activity. The methyl group shields the quinoline nitrogen, reducing off-target interactions, while the piperazine facilitates DNA intercalation .
- 5-Substituted-2-anilinoquinolines with 3-(4-methylpiperazin-1-yl)propoxy: Adding a 3-(4-methylpiperazine)propoxy chain at position 5 broadens antiproliferative activity across 60 cancer cell lines (NCI data). The flexible propoxy linker allows deeper penetration into kinase active sites, such as EGFR and BRAF .
Comparative Analysis Table
Research Findings and Implications
- MAO-B Selectivity: The 2-position piperazine in this compound optimizes MAO-B binding, whereas phenylpiperazine (PA001) improves stability but may increase off-target risks .
- Anticancer vs. Antimicrobial Activity : Piperazine placement (2 vs. 8) and substituent flexibility (propoxy chains) determine target specificity. Rigid 2-substituted analogs favor CNS targets, while flexible 5-substituted derivatives target kinases .
- Solubility Challenges: Carboxylic acid derivatives (e.g., 4e) suffer from poor solubility, whereas hydrochloride salts (e.g., 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride) enhance bioavailability .
Biological Activity
6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a methoxy group at the 6-position and a 4-methylpiperazine moiety. The synthesis typically involves multi-step organic reactions, where starting materials are transformed through various chemical pathways to yield the final product.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. In particular, it has been evaluated against various cancer cell lines, including multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive counterparts (EPG85-257P).
Key Findings:
- Cytotoxicity : The compound showed low to moderate cytotoxic effects in both cancer cell lines during MTT assays.
- P-glycoprotein Inhibition : It was identified as a P-glycoprotein (P-gp) inhibitor, which is crucial for overcoming drug resistance in cancer therapy. In vitro studies indicated that certain derivatives of this compound inhibited the efflux of rhodamine 123, a fluorescent dye used to assess P-gp activity, at concentrations as low as 10 μM .
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets:
- P-glycoprotein Interaction : By inhibiting P-gp, the compound potentially increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their effectiveness against resistant cancer cells.
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and the P-gp protein .
Comparative Efficacy
A comparative analysis of similar quinoline derivatives reveals that this compound exhibits superior P-gp inhibitory activity compared to some other analogs. For instance:
| Compound | P-gp Inhibition (fold increase over verapamil) |
|---|---|
| 5a | 1.3 |
| 5b | 2.1 |
| 6-Methoxy derivative | Not specified but noted for significant activity |
Case Studies and Clinical Relevance
Several case studies have highlighted the potential clinical applications of this compound:
- Resistance Overcoming : In studies involving human cancer cell lines, derivatives of this compound were shown to significantly reduce resistance mechanisms by inhibiting P-gp.
- Combination Therapies : There is ongoing research into using this compound in combination with established chemotherapeutics to enhance their efficacy against resistant cancers.
Q & A
Q. What are the common synthetic routes for 6-methoxy-2-(4-methylpiperazin-1-yl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen at the quinoline's 2-position with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves moderate yields (30–45%) . Pfitzinger-like reactions, involving isatin derivatives and ketones in alkaline media, can also yield quinoline cores, though optimization of pH and temperature (e.g., pH 10–12, 60°C) is critical to avoid side products . Lower yields (<30%) may result from incomplete substitution or competing side reactions, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet) and piperazine protons (δ ~2.5–3.0 ppm, multiplet). Aromatic protons on the quinoline ring appear as distinct doublets (δ 6.8–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 298.1682) and rule out impurities .
- HPLC : Use C18 columns with methanol/water (70:30) mobile phase to assess purity (>95% typically required for pharmacological studies) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli) or anticancer activity using MTT assays (IC50 against HeLa or MCF-7 cells). Piperazine-containing quinolines often show enhanced activity due to improved solubility and target binding .
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer :
- Substituent modification : Replace the methoxy group with halogens (e.g., Cl at position 6) to enhance lipophilicity and blood-brain barrier penetration. Piperazine N-methylation (as in 4-methylpiperazine) improves metabolic stability compared to unsubstituted analogs .
- Bioisosteric replacement : Substitute quinoline with isoquinoline or acridine cores to assess target selectivity. For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives show 2–3× higher anti-inflammatory activity in murine models .
- Table: Activity Trends of Analogues
| Substituent (Position) | Biological Activity (IC50, µM) | Reference |
|---|---|---|
| -OCH3 (6) | 12.5 (Anticancer) | |
| -Cl (6) | 8.2 (Anticancer) | |
| -CF3 (7) | 5.6 (Antimicrobial) |
Q. What crystallographic strategies resolve discrepancies in reported molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) clarifies bond angles and torsional strain. For example, piperazine ring puckering (Cremer-Pople parameters) and quinoline planarity can vary between analogs, affecting receptor binding . Refinement with SHELXL and validation via R-factor (<0.05) and residual density maps ensure accuracy . Discrepancies in dihedral angles (e.g., 7–12° variations in piperazine orientation) may arise from crystal packing forces, requiring comparative analysis with DFT-optimized structures .
Q. How can conflicting data on synthetic yields be systematically addressed?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., quinoline-piperazine coupling). Low yields (<20%) often stem from unreacted starting materials, detectable via TLC (Rf ~0.4 in ethyl acetate) .
- Catalyst screening : Transition metals (e.g., Pd/C for Suzuki couplings) or organocatalysts (e.g., DBU) may accelerate substitution. For instance, Pd(OAc)2 increases yields to 55% in arylpiperazine syntheses .
- Solvent optimization : Switch from DMF to NMP to reduce viscosity and improve reagent diffusion, enhancing yields by 15–20% .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar analogs?
- Methodological Answer :
- Assay variability : Differences in cell lines (e.g., HepG2 vs. A549), serum concentrations, or incubation times (24 vs. 48 hours) significantly alter IC50 values. Standardize protocols using CLSI guidelines .
- Solubility factors : Piperazine derivatives may precipitate in PBS, leading to underestimation of activity. Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via dynamic light scattering .
- Metabolic interference : Hepatic microsome assays (e.g., human CYP3A4) can identify rapid degradation of methoxy groups, explaining reduced in vivo efficacy despite promising in vitro data .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 24 h | 45 | 92 | |
| Pfitzinger Reaction | NaOH, EtOH, 60°C, 18 h | 30 | 88 | |
| Catalyzed Coupling | Pd(OAc)2, NMP, 100°C, 12 h | 55 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
